

In-Vitro Effects of PU141 on Histone Acetylation: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PU141

Cat. No.: B610336

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

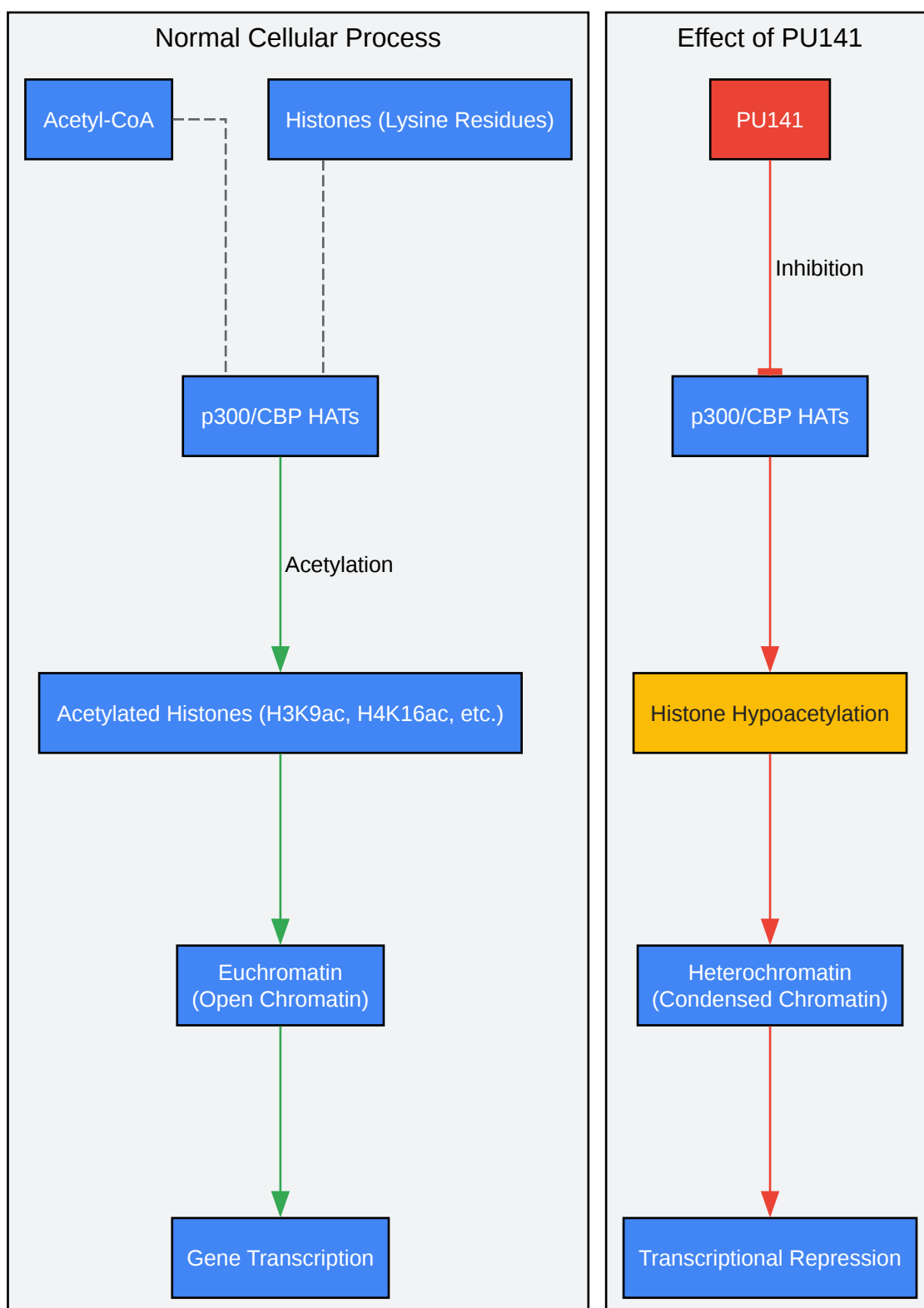
This technical guide provides an in-depth overview of the in-vitro effects of **PU141**, a pyridoisothiazolone-derived small molecule, on histone acetylation. **PU141** is a selective inhibitor of the homologous histone acetyltransferases (HATs) p300 (KAT3B) and CREB-binding protein (CBP or KAT3A). By inhibiting these crucial transcriptional co-activators, **PU141** leads to a state of histone hypoacetylation, impacting gene expression and cellular proliferation in various cancer cell lines. This document details the mechanism of action, quantitative effects on histone marks, and comprehensive protocols for relevant in-vitro assays.

Mechanism of Action: Selective Inhibition of p300/CBP

Histone acetylation is a key epigenetic modification that regulates chromatin structure and gene expression. Histone acetyltransferases (HATs) transfer an acetyl group from acetyl-CoA to lysine residues on histone tails, neutralizing their positive charge and creating a more open chromatin state (euchromatin) that is permissive for transcription.

PU141 functions as a direct inhibitor of the HAT activity of p300 and CBP.^[1] These enzymes are critical global transcriptional co-activators that play a role in the expression of a wide array of genes involved in cell cycle regulation, differentiation, and proliferation. By selectively

binding to and inhibiting the catalytic activity of p300/CBP, **PU141** prevents the acetylation of their histone substrates. This leads to a global reduction in histone acetylation levels (hypoacetylation), resulting in more condensed chromatin (heterochromatin) and the transcriptional repression of p300/CBP target genes.



[Click to download full resolution via product page](#)

Figure 1: PU141's inhibitory effect on p300/CBP-mediated histone acetylation.

Quantitative Data on In-Vitro Activity

Enzymatic Inhibition

While the primary literature confirms **PU141**'s selectivity for p300/CBP, specific IC50 values for **PU141** have not been reported in the key publication by Gajer et al. (2015). However, the data for the related, less selective pyridoisothiazolone compound, PU139, is provided for context.

| Compound | Target HAT | IC50 (μM) | Selectivity Profile |
|----------|------------|--------------|---------------------------------|
| PU141 | p300 / CBP | Not Reported | Selective for p300/CBP |
| PU139 | p300 | 5.35 | Pan-HAT (p300, CBP, Gcn5, PCAF) |
| CBP | 2.49 | | |
| Gcn5 | 8.39 | | |
| PCAF | 9.74 | | |

Table 1: Comparative HAT inhibitory activities. Data for PU139 extracted from Gajer et al., 2015. IC50 for **PU141** is not publicly available.

Cellular Histone Hypoacetylation

Treatment of cancer cell lines with **PU141** results in a marked decrease in the acetylation of specific histone lysine residues. The following table summarizes the experimental conditions under which this effect was observed.

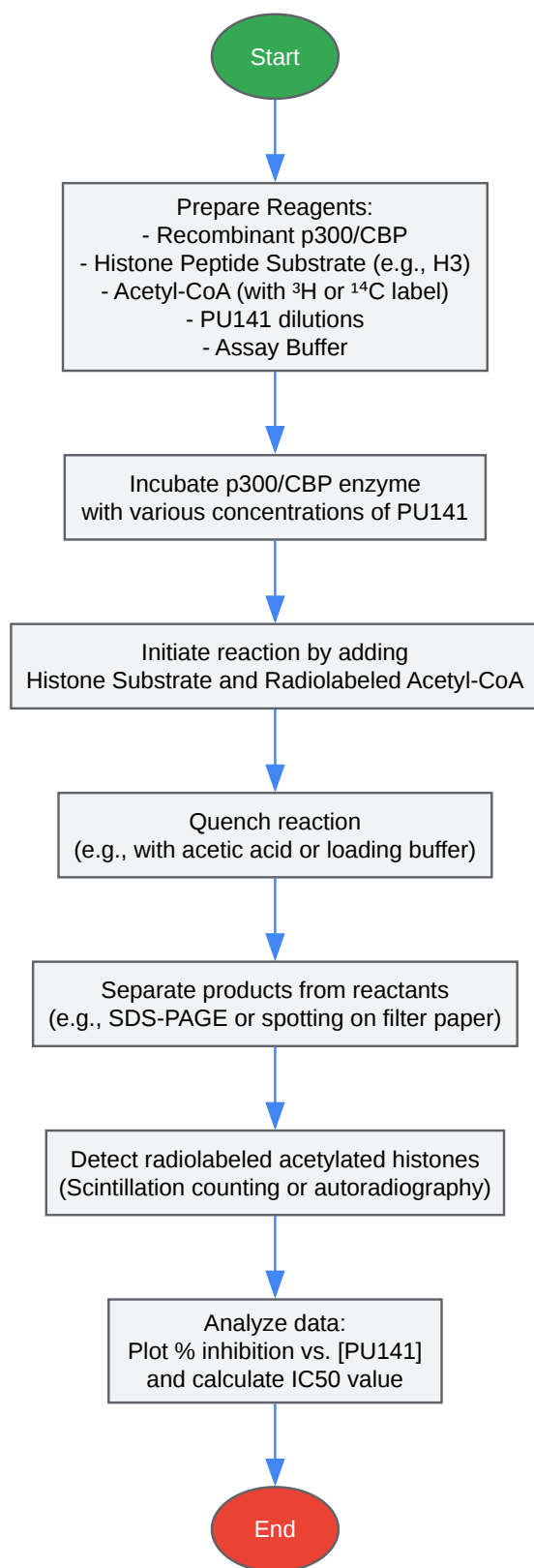
| Cell Lines | PU141 Concentration | Treatment Duration | Histone Marks Analyzed | Observed Effect |
|--------------------------|---------------------|--------------------|----------------------------------|-------------------------------------|
| SK-N-SH (Neuroblastoma) | 25 μ M | 3 hours | H3K9ac, H3K14ac, H4K8ac, H4K16ac | Significant decrease in acetylation |
| HCT116 (Colon Carcinoma) | 25 μ M | 3 hours | H3K9ac, H3K14ac, H4K8ac, H4K16ac | Significant decrease in acetylation |

Table 2: Summary of in-vitro experiments demonstrating **PU141**-induced histone hypoacetylation.

Detailed Experimental Protocols

In-Vitro HAT Inhibition Assay (Adapted for **PU141**)

This protocol is a representative method for determining the IC50 value of an inhibitor against a recombinant HAT enzyme.



[Click to download full resolution via product page](#)

Figure 2: Workflow for a radioactive filter binding-based HAT assay.

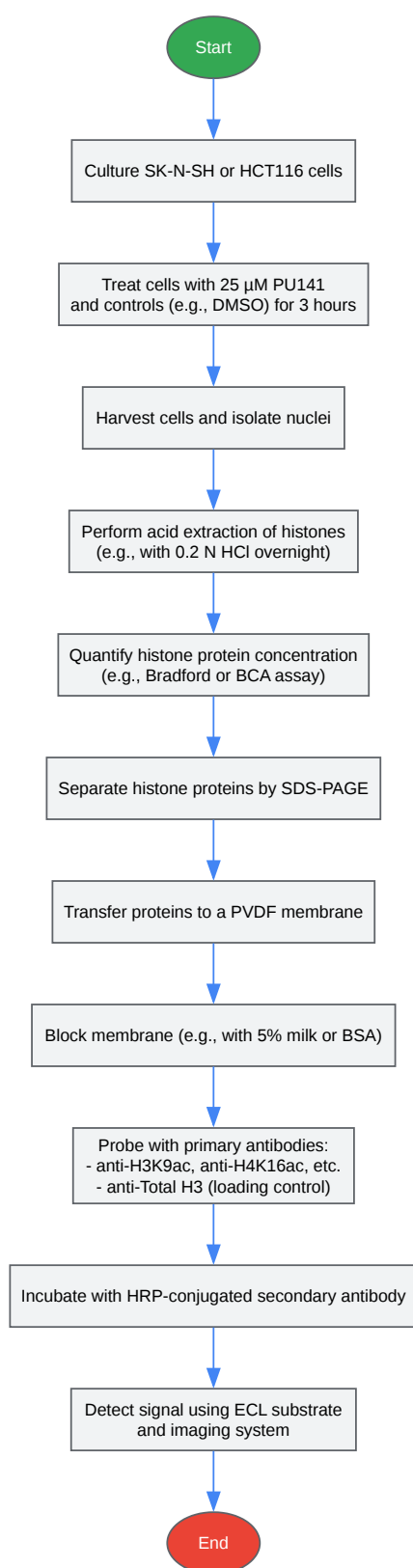
Methodology:

- Reagent Preparation:
 - Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).
 - Dilute recombinant human p300 or CBP HAT domain to a working concentration in the reaction buffer.
 - Prepare serial dilutions of **PU141** in DMSO, then further dilute in reaction buffer.
 - Prepare a mix of histone H3/H4 peptide substrate and [³H]-Acetyl-CoA.
- Reaction Setup:
 - In a 96-well plate, add 10 µL of each **PU141** dilution or vehicle control (DMSO).
 - Add 20 µL of the diluted p300/CBP enzyme solution to each well and pre-incubate for 15 minutes at 30°C to allow inhibitor binding.
- Initiation and Incubation:
 - Initiate the reaction by adding 20 µL of the histone/[³H]-Acetyl-CoA mix to each well.
 - Incubate the plate for 30-60 minutes at 30°C.
- Stopping the Reaction and Detection:
 - Spot 45 µL of the reaction mixture from each well onto P81 phosphocellulose filter paper.
 - Wash the filter paper three times for 5 minutes each in 50 mM sodium bicarbonate buffer (pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.
 - Air dry the filter paper and place it in a scintillation vial with scintillation cocktail.
- Data Analysis:
 - Measure the incorporated radioactivity using a scintillation counter.

- Calculate the percentage of inhibition for each **PU141** concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the **PU141** concentration and determine the IC₅₀ value using non-linear regression analysis.

Cellular Histone Acetylation Analysis by Western Blot

This protocol details the steps to assess changes in global histone acetylation levels in cells treated with **PU141**.



[Click to download full resolution via product page](#)

Figure 3: Workflow for histone extraction and Western blot analysis.

Methodology:

- Cell Culture and Treatment:
 - Seed SK-N-SH or HCT116 cells in appropriate culture dishes and grow to 70-80% confluency.
 - Treat the cells with 25 μ M **PU141** or a DMSO vehicle control for 3 hours. A positive control, such as the HDAC inhibitor SAHA (10 μ M), can be used to show hyperacetylation.
- Histone Extraction:
 - Harvest cells by scraping and pellet by centrifugation.
 - Wash the pellet with ice-cold PBS containing protease inhibitors.
 - Lyse the cells in a Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN₃) on ice for 10 minutes.
 - Centrifuge to pellet the nuclei. Discard the supernatant.
 - Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to acid-extract histones.
 - Centrifuge to pellet the debris and collect the supernatant containing the histones.
- Western Blotting:
 - Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
 - Denature equal amounts of histone protein (e.g., 15 μ g) in Laemmli sample buffer and separate on a 15% SDS-polyacrylamide gel.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

- Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K9, anti-acetyl-H4K16) and a loading control (e.g., anti-Total Histone H3).
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Conclusion

PU141 is a valuable research tool for studying the biological roles of p300/CBP histone acetyltransferases. As a selective inhibitor, it effectively induces histone hypoacetylation in vitro, leading to the repression of gene transcription and inhibition of cancer cell proliferation. The protocols and data presented in this guide offer a comprehensive resource for researchers investigating the epigenetic mechanisms regulated by p300/CBP and for the development of novel therapeutic agents targeting these enzymes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Vitro Effects of PU141 on Histone Acetylation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b610336#in-vitro-effects-of-pu141-on-histone-acetylation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com